Cas no 7779-30-8 (1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-)

1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- structure
7779-30-8 structure
Product Name:1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
Numero CAS:7779-30-8
MF:C14H22O
MW:206.323884487152
MDL:MFCD00031478
CID:565469
PubChem ID:87572430
Update Time:2025-06-10

1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
    • Methylionone (mixture of alpha- and beta-, predominantly alpha-n-isomer)
    • (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
    • ,&beta
    • 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one
    • 1-(2,6,6-Trimethylcyclohex-2-en-1-yl)-1-pentene-3-one
    • 1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
    • Methylionone (alpha,beta- Mixture , alpha-n-predoMinant)
    • α-N-Methyl ionone
    • Methylionone (mixture of α- and β-, predominantly α-n-isomer)
    • EINECS 231-926-5
    • DSSTox_GSID_29214
    • W-110238
    • A-METHYLIONONE
    • CAS-7779-30-8
    • 1-Methyl-a-ionone
    • DSSTox_CID_6240
    • HY-W355140
    • NCGC00258744-01
    • Methyl-alpha-ionone
    • FEMA 2711
    • 6-Methylionone
    • alpha-Methylionone
    • Methyl-Ionone
    • DTXCID206240
    • CHEMBL1371285
    • NCGC00091848-02
    • 1-2,6,6-Trimethylcyclohex-2-en-1-yl;pent-1-en-3-one
    • NSC-163996
    • 1-Penten-3-one,6,6-trimethyl-2-cyclohexen-1-yl)- (VA
    • Methyl ionone 3
    • (e)-1-(2,6,6-trimethylcyclohex-2-enyl)pent-1-en-3-one
    • (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
    • DTXSID6026240
    • Methyl ionone
    • alpha-Cetone
    • 1-Penten-3-one, 1-((1R)-2,6,6-trimethyl-2-cyclohexen-1-yl)-, (1E)-
    • 1-PENTEN-3-ONE, 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-
    • 1322-70-9
    • VPKMGDRERYMTJX-UHFFFAOYSA-N
    • DTXSID501197970
    • 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- (VAN)
    • 1-2,6,6-Trimethylcyclohex-2-en-1-yl
    • InChI=1/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+
    • 7779-30-8
    • alpha-methyl ionone
    • (1E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
    • Ionone, methyl-
    • 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
    • EC 215-635-0
    • DSSTox_RID_78712
    • (R-(E))-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one
    • N-Methyl-a-ionone
    • NSC163996
    • NCGC00091848-03
    • Methylionone, alpha-
    • CHEBI:172145
    • Q3920656
    • Cetone, alpha-
    • W-108297
    • 5-(2,6,6-Trimethyl-2-cyclohexenyl)-4-penten-3-one
    • NCGC00091848-01
    • EINECS 215-635-0
    • NS00006735
    • 4-Penten-3-one,5-(2,6,6-trimethyl-2-cyclohexen-1-yl)
    • Tox21_301465
    • .alpha.-N-Methyl ionone
    • 127-42-4
    • FEMA No. 2711
    • 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (theta-(E))-
    • 1335-46-2
    • 1-(2,6,6-Trimethyl-2-cyclohexene-1-yl)-1-penten-3-one
    • CS-0466424
    • VPKMGDRERYMTJX-CMDGGOBGSA-
    • CAS-1335-46-2
    • EINECS 204-842-1
    • NSC 163996
    • NCGC00255231-01
    • Tox21_201192
    • D91324
    • Methylionone (mixture of
    • A- and
    • A-n-isomer)
    • A-, predominantly
    • MDL: MFCD00031478
    • Inchi: 1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+
    • Chiave InChI: VPKMGDRERYMTJX-CMDGGOBGSA-N
    • Sorrisi: O=C(CC)/C=C/C1C(C)=CCCC1(C)C

Proprietà calcolate

  • Massa esatta: 206.16716
  • Massa monoisotopica: 206.167
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 4
  • Complessità: 295
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 17.1A^2
  • XLogP3: 3.4

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 0.93
  • Punto di ebollizione: 285.1±29.0 °C at 760 mmHg
  • Punto di infiammabilità: 142 °C
  • Indice di rifrazione: 1.4980-1.5020
  • Stabilità/Periodo di validità: Stable. Combustible. Incompatible with strong acid, alkalies, strong oxidizing agents.
  • PSA: 17.07
  • LogP: 3.90420
  • Pressione di vapore: 0.0±0.6 mmHg at 25°C

1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- Informazioni sulla sicurezza

1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M863244-5ml
Methylionone (mixture of α- and β-, predominantly α-n-isomer)
7779-30-8 ≥80%(GC)
5ml
¥159.00 2022-09-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M0363-25ML
Methylionone (mixture of α- and β-, predominantly α-n-isomer)
7779-30-8 >80.0%(GC)
25ml
¥360.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X64785-1ml
1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
7779-30-8 ≥80%(GC)
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¥48.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X64785-5ml
1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
7779-30-8 ≥80%(GC)
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¥128.0 2023-09-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158423-1ml
1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
7779-30-8 >80.0%(GC)
1ml
¥61.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158423-25ml
1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
7779-30-8 >80.0%(GC)
25ml
¥436.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158423-5ml
1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
7779-30-8 >80.0%(GC)
5ml
¥164.90 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0363-25ml
1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
7779-30-8 80.0%(GC),mixture of alpha- and beta-, predominantly alpha-n-isomer
25ml
¥330.0 2022-06-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M863244-1ml
Methylionone (mixture of α- and β-, predominantly α-n-isomer)
7779-30-8 ≥80%(GC)
1ml
¥58.00 2022-09-01
abcr
AB138747-25 ml
Methylionone, alpha, beta-mixture, alpha-n-predominant, 80%; .
7779-30-8 80%
25 ml
€75.90 2024-04-16
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